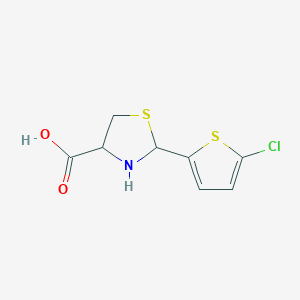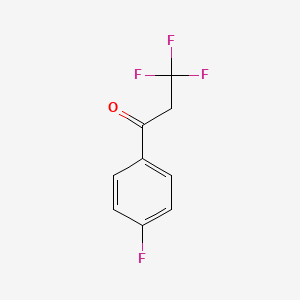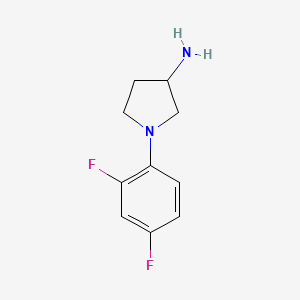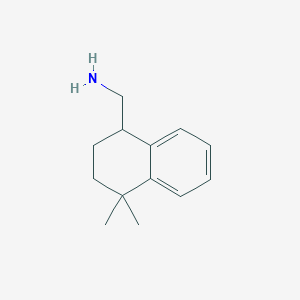![molecular formula C16H11NO3 B1417410 4-ヒドロキシ-3-[(E)-(フェニルイミノ)メチル]-2H-クロメン-2-オン CAS No. 52281-05-7](/img/structure/B1417410.png)
4-ヒドロキシ-3-[(E)-(フェニルイミノ)メチル]-2H-クロメン-2-オン
説明
“4-hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one” is a chemical compound with a CAS Number of 360762-44-3 . It has a molecular weight of 265.27 .
Synthesis Analysis
The synthesis of a similar compound, N′-[(4-hydroxy-3-methoxyphenyl)methylidene] 2-aminobenzohydrazide (H-AHMB), was performed by condensing O-vanillin with 2-aminobenzohydrazide . This process was characterized by FTIR, high-resolution ESI (+) mass spectral analysis, 1 H, and 13 C-NMR .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the Inchi Code 1S/C16H11NO3/c18-15-12-8-4-5-9-14(12)20-16(19)13(15)10-17-11-6-2-1-3-7-11/h1-10,18H/b17-10+ . The compound was crystallized in the orthorhombic Pbca space group and studied for single crystal diffraction analysis .
Chemical Reactions Analysis
The compound has been involved in various chemical reactions. For instance, vanillin, which has a similar structure, was observed to selectively undergo both bromination and iodination using Oxone® and the corresponding potassium salt in ethyl acetate/water .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 265.27 . It is stored at a temperature between 28 C .
科学的研究の応用
作用機序
Target of Action
Similar compounds have been shown to exhibit antifungal activity, suggesting potential targets within fungal organisms .
Mode of Action
Related compounds have been shown to inhibit filamentation and reduce cell wall thickness in candida albicans . This suggests that 4-hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one may interact with its targets to alter their structure or function, thereby inhibiting their growth and proliferation.
Result of Action
Related compounds have demonstrated antifungal activity, suggesting that this compound may also have potential antimicrobial effects .
生化学分析
Biochemical Properties
4-hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, 4-hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one interacts with proteins involved in cell signaling, modulating their function and affecting downstream signaling pathways .
Cellular Effects
The effects of 4-hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one on cellular processes are diverse. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Furthermore, 4-hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one affects the expression of genes involved in inflammation and oxidative stress, thereby exerting anti-inflammatory and antioxidant effects .
Molecular Mechanism
The molecular mechanism of action of 4-hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, 4-hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one inhibits the activity of cyclooxygenase enzymes, which are involved in the production of pro-inflammatory mediators . Additionally, it modulates the activity of transcription factors, leading to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that 4-hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one maintains its biological activity, exerting sustained effects on cellular processes such as inflammation and cell proliferation .
Dosage Effects in Animal Models
The effects of 4-hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one vary with different dosages in animal models. At lower doses, this compound exhibits beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Therefore, careful consideration of dosage is essential to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
4-hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body . For instance, this compound undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, leading to the formation of metabolites that are excreted via the liver and kidneys . These metabolic pathways play a crucial role in determining the pharmacokinetics and overall efficacy of 4-hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one.
Transport and Distribution
The transport and distribution of 4-hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one within cells and tissues are mediated by specific transporters and binding proteins . This compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . The distribution of 4-hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one within tissues is influenced by factors such as tissue perfusion and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of 4-hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one is critical for its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . The presence of specific targeting signals and post-translational modifications may direct 4-hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one to specific subcellular compartments, enhancing its efficacy . Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
4-hydroxy-3-(phenyliminomethyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-15-12-8-4-5-9-14(12)20-16(19)13(15)10-17-11-6-2-1-3-7-11/h1-10,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOOPGGQWWPLSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=C(C3=CC=CC=C3OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52281-05-7 | |
| Record name | NSC282484 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282484 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(ANILINOMETHYLENE)-2,4-CHROMANEDIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,6-Dimethyl-4-[2-(piperidin-4-yl)ethyl]morpholine](/img/structure/B1417328.png)



![1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-indole-2-carboxylic acid](/img/structure/B1417333.png)



![[(3-Chloro-4-cyanophenyl)carbamoyl]formic acid](/img/structure/B1417341.png)


![6-Chloro-3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417348.png)
![3-[3-(difluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1417350.png)